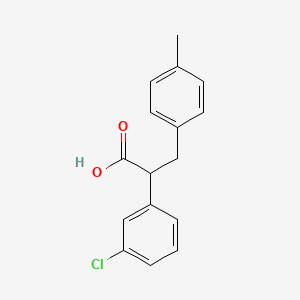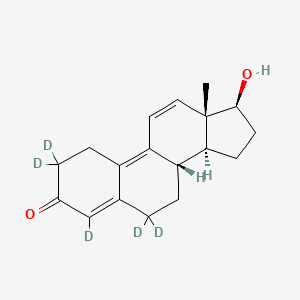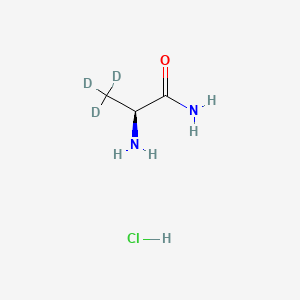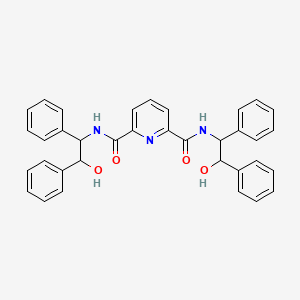
1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
The synthesis of 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline scaffold, followed by the introduction of the methylsulfonyl and amine groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the quinoline derivative with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological activity.
科学研究应用
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity and stability.
作用机制
The mechanism of action of 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. These interactions are crucial for its biological activity and therapeutic potential.
相似化合物的比较
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial activity.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 |
InChI 键 |
GXEMWGLGWQWWBL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCC(C2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)



![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)


![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

